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molecular formula C6H3F4N B1582870 2,3,4,6-Tetrafluoroaniline CAS No. 363-73-5

2,3,4,6-Tetrafluoroaniline

Cat. No. B1582870
M. Wt: 165.09 g/mol
InChI Key: SBYRHTZJKKWEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496390

Procedure details

2,3,4,6-Tetrafluoroaniline (27.5 g) was diazotised with sodium nitrite (12.5 g) in a mixture of concentrated hydrochloric acid (580 ml) and glacial acetic acid (110 ml). The filtered diazonium salt solution was reduced by the addition of a solution of stannous chloride dihydrate (108 g) in concentrated sulphuric acid (108 ml) at 0°-10° C. The resulting hydrazine hydrochloride solution was evaporated to dryness and the residue was dissolved in water and basified by the addition of aqueous ammonia solution (S.G. 0.880). The precipitated solid was filtered off and the filter pad was well washed with diethyl ether. The ethereal washings were combined with ether extracts of the filtrate, dried over sodium sulphate, filtered and evaporated to dryness. Trituration of the residue with hexane gave 2,3,4,6-tetrafluorophenylhydrazine (18.3 g), m.p. 74°-76° C., in the form of off-white crystals.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1[NH2:4].[N:12]([O-])=O.[Na+].Cl.C(O)(=O)C>S(=O)(=O)(O)O>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1[NH:4][NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1F)F)F
Name
Quantity
12.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
580 mL
Type
reactant
Smiles
Cl
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stannous chloride dihydrate
Quantity
108 g
Type
reactant
Smiles
Name
Quantity
108 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting hydrazine hydrochloride solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
basified by the addition of aqueous ammonia solution (S.G. 0.880)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
the filter pad was well washed with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1F)F)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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